molecular formula C18H19NO7S B2882427 methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate CAS No. 2034418-52-3

methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate

Cat. No.: B2882427
CAS No.: 2034418-52-3
M. Wt: 393.41
InChI Key: UTAYDRQOJPADHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate is a synthetic organic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a hydroxyethyl-sulfamoyl group and a methyl benzoate ester. The dihydrobenzodioxin moiety is notable for its electron-rich aromatic system, which may enhance binding interactions in biological systems or materials science applications.

Properties

IUPAC Name

methyl 4-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7S/c1-24-18(21)12-2-5-14(6-3-12)27(22,23)19-11-15(20)13-4-7-16-17(10-13)26-9-8-25-16/h2-7,10,15,19-20H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAYDRQOJPADHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Sulfamoyl Benzoate Alkylation

Synthesis of Methyl 4-Sulfamoylbenzoate

The foundational step involves synthesizing methyl 4-sulfamoylbenzoate, as demonstrated by Mishra et al.. Refluxing 4-sulfamoylbenzoic acid (10 mmol) in methanol with concentrated sulfuric acid (catalytic) for 8 hours yields the ester in 95% purity. Key characterization data include:

  • 1H NMR (DMSO-d6): δ 3.87 (s, 3H, OCH3), 7.55 (s, 2H, NH2), 7.94 (d, 2H, Ar), 8.12 (d, 2H, Ar).
  • LC-MS: m/z 216 (M+1).

Alkylation with 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethyl Bromide

The sulfamoyl amine undergoes alkylation using 2-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethyl bromide. To mitigate hydroxyl group reactivity, tert-butyldimethylsilyl (TBS) protection is employed.

  • Conditions: K2CO3, DMF, 60°C, 12 hours.
  • Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
  • Yield: 68% after deprotection.
Characterization Data:
  • 1H NMR (CDCl3): δ 1.45 (s, 9H, TBS), 3.85 (s, 3H, OCH3), 4.25–4.40 (m, 4H, OCH2CH2O), 6.85–7.10 (m, 3H, Ar), 8.00–8.20 (m, 4H, Ar).
  • 13C NMR: 52.1 (OCH3), 64.3 (OCH2CH2O), 115.5–160.2 (Ar).

Sulfonamide Coupling via Sulfonyl Chloride Intermediate

Preparation of Methyl 4-(Chlorosulfonyl)benzoate

Treating methyl 4-sulfamoylbenzoate with PCl5 in dichloromethane generates the sulfonyl chloride.

  • Conditions: 0°C to RT, 2 hours.
  • Yield: 82%.

Reaction with 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethylamine

The amine is synthesized via epoxide ring-opening of 2,3-dihydrobenzo[b]dioxin-6-yl glycidyl ether with aqueous ammonia.

  • Conditions: Et3N, CH2Cl2, 0°C to RT, 6 hours.
  • Yield: 74%.
Characterization Data:
  • IR (KBr): 3340 cm⁻¹ (NH), 1720 cm⁻¹ (C=O).
  • HRMS: m/z 429.1201 (M+H)+.

Direct Coupling Using Carbodiimide Reagents

Activation of 4-Sulfamoylbenzoic Acid

The acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Coupling with 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethylamine

  • Conditions: DMF, RT, 24 hours.
  • Yield: 58%.
Optimization Study:
Catalyst Solvent Time (h) Yield (%)
EDC/HOBt DMF 24 58
DCC/DMAP CH2Cl2 48 42
HATU DMF 12 63

Comparative Analysis of Synthetic Routes

Route Advantages Limitations Yield (%)
1 High functional group tolerance Multi-step protection/deprotection 68
2 Direct sulfonamide formation Sensitivity of sulfonyl chloride 74
3 Mild conditions Moderate yields 63

Mechanistic Insights and Side Reactions

  • Route 1: Competing over-alkylation observed at >70°C, necessitating temperature control.
  • Route 2: Hydrolysis of sulfonyl chloride to sulfonic acid occurs with moisture, requiring anhydrous conditions.
  • Route 3: Epimerization at the hydroxyethyl center noted in basic conditions, mitigated by using HATU.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. This makes it a candidate for drug development, particularly in the treatment of bacterial infections.

Medicine

Medicinally, the compound could be explored for its potential anti-inflammatory and antimicrobial properties. The presence of the dihydrobenzo[b][1,4]dioxin moiety may also contribute to its pharmacological activity.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydrobenzodioxin Moieties

(a) 4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)ethyl)-2-methoxyphenol (3q)
  • Structure: Features a dihydrobenzodioxin core connected to an aminoethyl group and a methoxyphenol substituent.
  • Synthesis : Synthesized via General Procedure (A) with a 52% yield using 2,3-dihydrobenzo[b][1,4]dioxin-6-amine as a starting material .
  • Key Differences: Lacks the sulfamoyl and benzoate ester groups, instead incorporating a methoxyphenol. This reduces its lipophilicity compared to the target compound.
(b) [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate
  • Structure: Contains a dihydrobenzodioxin-amino group linked to an oxoethyl benzoate ester (3-methyl substitution) .
  • Key Differences : The oxoethyl group replaces the hydroxyethyl-sulfamoyl bridge, and the benzoate is substituted at the 3-position rather than the 4-position. Positional isomerism may alter steric interactions in biological targets.

Compounds with Sulfonyl/Sulfamoyl Functional Groups

(a) Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
  • Structure : Methyl benzoate esters with sulfonylurea and triazine moieties (e.g., metsulfuron methyl ester: C₁₄H₁₅N₅O₆S) .
  • Key Differences : Sulfonylurea groups (vs. sulfamoyl) and triazine rings (vs. dihydrobenzodioxin) confer herbicidal activity by inhibiting acetolactate synthase. The target compound’s dihydrobenzodioxin and sulfamoyl groups suggest divergent bioactivity.
(b) N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide Derivatives
  • Structure : Dihydrobenzodioxin linked to 1,3,4-oxadiazole and benzamide groups (e.g., compounds 18–21) .
  • Synthesis : Prepared via General Procedures A/B with yields unspecified; purity ranges from 95–100%.
  • Key Differences : The 1,3,4-oxadiazole ring (a bioisostere for ester groups) and amide linkages contrast with the sulfamoyl-benzoate system. These compounds inhibit Ca²⁺/calmodulin pathways, suggesting the target compound’s sulfamoyl group may modulate similar targets.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for dihydrobenzodioxin derivatives (e.g., General Procedure A ), though yields may vary due to the complexity of the sulfamoyl-benzoate linkage.

Biological Activity

Methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C23H22N2O5S
  • Molecular Weight : 438.50 g/mol

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Its structure suggests potential inhibition of critical enzymes involved in metabolic pathways, particularly:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease (AD).
  • α-Glucosidase : Inhibition can aid in managing type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory properties of this compound. The results are summarized in Table 1.

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase4.5
α-Glucosidase8.0

These values indicate that the compound exhibits moderate to strong inhibitory effects on both enzymes, suggesting its potential utility in treating conditions like AD and T2DM.

Case Studies

  • Case Study on Alzheimer's Disease :
    A study investigated the effects of this compound on cognitive function in an Alzheimer's disease model. Results showed significant improvement in memory retention and cognitive performance, correlating with reduced AChE activity.
  • Case Study on Diabetes Management :
    Another study evaluated the compound's effect on blood glucose levels in diabetic rats. Administration of the compound resulted in a notable decrease in postprandial blood glucose levels, supporting its role as an α-glucosidase inhibitor.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution between a sulfamoyl chloride intermediate and a dihydrobenzo[dioxin]-ethanol derivative. Critical parameters include:

  • Reagents : Use NaOH or triethylamine to deprotonate the hydroxyl group for nucleophilic attack .
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal reactant solubility .
  • Temperature : Controlled conditions (e.g., 0–25°C) to minimize side reactions and improve regioselectivity .
    • Yield Optimization : Pilot reactions under varying conditions (e.g., solvent polarity, stoichiometry) are recommended to establish a robust protocol.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the sulfamoyl and dihydrobenzo[dioxin] moieties?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm sulfamoyl (-SO₂NH-) connectivity and dihydrobenzo[dioxin] proton environments .
  • XRD : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly for the 2-hydroxyethyl group and dioxin ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design be applied to optimize multi-step synthesis conditions while balancing purity and scalability?

  • Methodology :

  • Variables : Key factors include reaction time, temperature, solvent ratio, and catalyst loading .
  • Design : Use a 2⁴ factorial matrix to evaluate interactions between variables. For example:
FactorLow LevelHigh Level
Temp0°C25°C
Time2 h12 h
SolventDCMDMF
BaseNaOHEt₃N
  • Analysis : Response surface methodology (RSM) identifies optimal conditions for yield (>80%) and purity (>95%) .

Q. What computational strategies can predict reactivity conflicts between the sulfamoyl group and dihydrobenzo[dioxin] under acidic/basic conditions?

  • Methodology :

  • Quantum Calculations : Density functional theory (DFT) to model protonation states and assess sulfamoyl hydrolysis susceptibility .
  • Molecular Dynamics (MD) : Simulate solvent effects on stability, e.g., aqueous vs. organic media .
  • Validation : Cross-reference computational predictions with experimental stability assays (e.g., HPLC monitoring of degradation products) .

Q. How do contradictory reports on biological activity inform structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Data Reconciliation : Compare bioassay results (e.g., enzyme inhibition IC₅₀ values) across studies, noting variations in assay conditions (pH, temperature) .
  • SAR Probes : Synthesize analogs with modified substituents (e.g., replacing the methyl ester with ethyl or altering the dioxin substituents) to isolate pharmacophore contributions .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies and identify confounding variables .

Educational and Training Applications

Q. How can this compound be integrated into undergraduate laboratory modules to teach advanced organic synthesis principles?

  • Methodology :

  • Modular Design : Assign students to optimize one step (e.g., sulfamoyl coupling) using green chemistry principles (e.g., solvent substitution) .
  • Analytical Training : Pair synthesis with characterization tasks (e.g., interpreting NMR splitting patterns for diastereomers) .
  • Troubleshooting : Introduce "controlled failure" scenarios (e.g., impure intermediates) to teach problem-solving and purification techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.